
4-chlorophenyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-phenyl-1,3-thiazol-5-yl sulfide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrazole-bearing compounds are known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities . They are heterocyclic chemical compounds with a natural or synthetic origin .
Synthesis Analysis
The synthesis of similar compounds often involves the acylation of a pyrazole derivative by a suitable reagent . For instance, some hydrazine-coupled pyrazoles were successfully synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .Molecular Structure Analysis
The molecular structure of these compounds is typically verified using techniques such as elemental microanalysis, FTIR, and 1H NMR .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds often include acylation, chlorination, and other processes .Applications De Recherche Scientifique
Molecular Docking and Quantum Chemical Calculations
Research involving molecular docking and quantum chemical calculations has been conducted to understand the molecular structure, vibrational spectra, and potential energy distributions of derivatives similar to the specified compound. These studies provide insights into intramolecular charge transfer, molecular electrostatic potential, and biological effects predicted by molecular docking results, which are crucial for designing molecules with desired biological activities (Viji et al., 2020).
Synthesis and Structural Characterization
Syntheses of isostructural thiazoles have been performed, yielding insights into their crystalline structures and potential applications. These structures, including similar compounds, offer a basis for understanding molecular conformations and designing new molecules with specific properties (Kariuki et al., 2021).
Antimicrobial and Anticancer Activity
Studies on bioactive molecules related to the specified compound have explored their antimicrobial and anticancer activities. These investigations have highlighted the potential of such compounds in therapeutic applications, focusing on their ability to interact with proteins and inhibit microbial growth or cancer cell proliferation (Viji et al., 2020).
Corrosion Inhibition
Research on thiazole derivatives has demonstrated their effectiveness as corrosion inhibitors, suggesting potential industrial applications for protecting metals against corrosion. This application is particularly relevant in the context of preserving metal integrity in harsh chemical environments (Fouda et al., 2021).
Computational Studies
Computational studies, including molecular docking and spectroscopic analyses, have provided detailed insights into the interactions of similar compounds with biological targets. These studies contribute to our understanding of how such molecules can be optimized for specific biological activities (Jayasudha et al., 2020).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
5-(4-chlorophenyl)sulfanyl-2-(3,5-dimethylpyrazol-1-yl)-4-phenyl-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3S2/c1-13-12-14(2)24(23-13)20-22-18(15-6-4-3-5-7-15)19(26-20)25-17-10-8-16(21)9-11-17/h3-12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDDDSSFJURUCEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC(=C(S2)SC3=CC=C(C=C3)Cl)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![ethyl 5-[[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]amino]-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2807163.png)
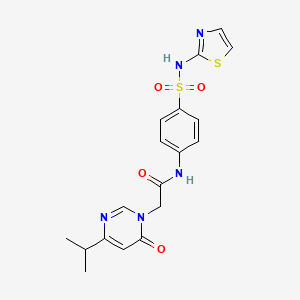
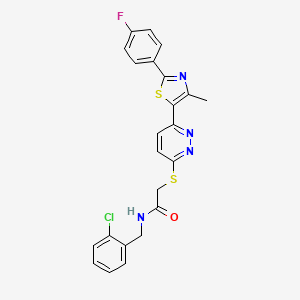
![tert-butyl N-[(1S,3S)-3-(hydroxymethyl)cyclopentyl]carbamate](/img/structure/B2807169.png)
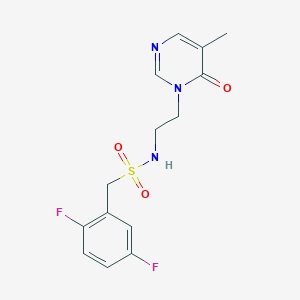
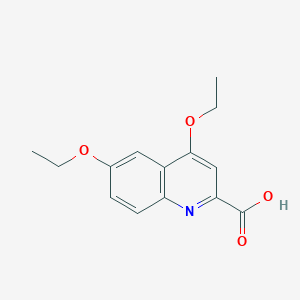
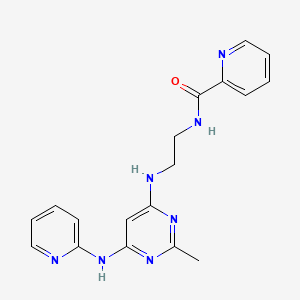


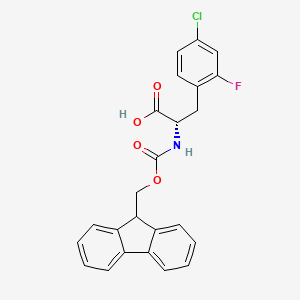
![2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2807179.png)

![ethyl 2-{2-[(4-ethylphenyl)amino]-2-oxoethyl}-5-methyl-2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide](/img/structure/B2807183.png)
![N-(3,5-dichlorophenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2807184.png)
